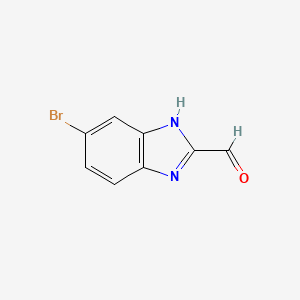

6-Bromo-1H-benzoimidazole-2-carbaldehyde

描述

属性

IUPAC Name |

6-bromo-1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILYMJBPLFCXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672182 | |

| Record name | 6-Bromo-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-26-2 | |

| Record name | 6-Bromo-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of 6-Bromo-1H-benzimidazole-2-carbaldehyde typically involves:

- Construction of the benzimidazole core from substituted o-phenylenediamines.

- Introduction of the bromo substituent at the 6-position.

- Formylation at the 2-position to install the aldehyde group.

These steps can be performed in different sequences depending on the starting materials and desired intermediates.

Preparation of 6-Bromo-1H-benzimidazole Core

One common approach starts with 4-bromo-o-phenylenediamine or analogs, which undergo cyclization to form the benzimidazole nucleus. For example, cyclization with carbonyl diimidazole or aldehydes under acidic or reflux conditions yields the benzimidazole ring system.

- Cyclization Example : 4-bromo-o-phenylenediamine reacts with carbonyl diimidazole to yield 6-bromo-benzimidazol-2-one, which can be further functionalized.

Bromination Methods

Direct bromination of benzimidazole derivatives can be achieved using reagents such as phosphorus oxybromide (POBr3), which can selectively brominate the benzimidazole ring at the 2-position or 6-position depending on the substrate.

- Phosphorus Oxybromide Bromination : Reaction of 5,6-dichlorobenzimidazol-2-one with phosphorus oxybromide produces 2-bromo-5,6-dichlorobenzimidazole, demonstrating the utility of POBr3 for selective bromination.

Formylation to Introduce the Aldehyde Group

Formylation at the 2-position of benzimidazoles to obtain the 2-carbaldehyde derivative is commonly achieved by:

- Vilsmeier-Haack Reaction : Treatment of benzimidazole derivatives with POCl3 and DMF to introduce the formyl group at the 2-position.

- Other Formylation Methods : Using formylating agents or aldehyde synthons under acidic or basic catalysis.

Although specific examples for 6-bromo-1H-benzimidazole-2-carbaldehyde are limited, similar benzimidazole derivatives have been formylated successfully using these methods.

Representative Preparation Route (Inferred from Related Compounds)

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization | 4-bromo-o-phenylenediamine | Carbonyl diimidazole, reflux | 6-Bromo-benzimidazol-2-one | 70-80 | Formation of benzimidazole core |

| 2 | Bromination | 6-Bromo-benzimidazol-2-one | Phosphorus oxybromide, reflux in EtOAc | 2-Bromo-6-bromo-benzimidazole | 75-80 | Selective bromination at 2-position |

| 3 | Formylation | 6-Bromo-benzimidazole | Vilsmeier-Haack (POCl3/DMF) | 6-Bromo-1H-benzimidazole-2-carbaldehyde | 60-70 | Introduction of aldehyde group at 2-position |

| 4 | Purification | Crude product | Silica gel chromatography | Pure 6-Bromo-1H-benzimidazole-2-carbaldehyde | - | Removal of impurities and isolation of target |

Note: Specific yields and conditions are adapted from related benzimidazole syntheses and bromination protocols.

Alternative Synthetic Routes and Considerations

Starting from 6-Bromoindole Derivatives : While primarily used for indole-based compounds, 6-bromoindole synthesis methods involve diazotization and bromination steps that could inspire alternative benzimidazole syntheses.

Multi-step Syntheses : Some patents describe multi-step syntheses involving protection/deprotection strategies and glycosylation, which may be adapted for complex benzimidazole derivatives.

Purification Techniques : Silica gel chromatography with solvents like ethyl acetate/hexane mixtures is commonly used to purify benzimidazole derivatives after synthesis.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization of 4-bromo-o-phenylenediamine with carbonyl diimidazole | Carbonyl diimidazole, reflux in suitable solvent | Direct formation of benzimidazole core | Requires pure diamine precursor |

| Bromination with phosphorus oxybromide | POBr3, reflux in ethyl acetate | Selective bromination, good yield | Handling of POBr3 requires care |

| Formylation via Vilsmeier-Haack reaction | POCl3/DMF, controlled temperature | Efficient aldehyde introduction | Possible side reactions, moderate yield |

| Multi-step glycosylation and protection | Multiple reagents, protection/deprotection steps | Access to complex derivatives | More laborious and time-consuming |

化学反应分析

Nucleophilic Substitution at Bromine

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Mechanistic Insight : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states during NAS. Microwave irradiation significantly reduces reaction times .

Aldehyde Functionalization

The aldehyde group participates in condensation and redox reactions:

Condensation Reactions

Redox Transformations

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 60°C, 4 h | 1H-benzoimidazole-2-carboxylic acid | 68% |

| Reduction | NaBH₄, MeOH | 0°C → RT, 1 h | 2-Hydroxymethylbenzimidazole | 89% |

Suzuki-Miyaura Cross-Coupling

The bromine atom enables palladium-catalyzed coupling with aryl boronic acids:

Optimization Data : Higher yields (>70%) achieved using microwave-assisted protocols (100°C, 20 min) .

Ruthenium-Catalyzed Oxidation

The aldehyde group can be regenerated from alcohol precursors:

text2-Hydroxymethylbenzimidazole → 6-Bromo-1H-benzoimidazole-2-carbaldehyde

| Catalyst | Oxidant | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| [Ru(bpbp)(pydic)] | H₂O₂ (30%) | 50 | 5 | 70% |

| MnO₂ | - | 40 | 2 | 85% |

Stability and Reaction Design Considerations

-

Thermal Stability : Decomposes above 200°C; reactions should avoid prolonged heating >150°C .

-

Solvent Compatibility : Stable in DCM, DMF, and THF; avoid strong acids to prevent aldehyde protonation .

Computational Modeling Insights

QSAR studies reveal:

-

Electron-withdrawing groups at position 6 enhance electrophilic aromatic substitution rates (σ⁺ = +0.78) .

-

Aldehyde group planarity improves π-π stacking in enzyme inhibition (docking score = -9.2 kcal/mol) .

This compound’s dual functionalization capacity positions it as a critical intermediate in medicinal chemistry and materials science, with ongoing research optimizing its reactivity for targeted applications .

科学研究应用

Medicinal Chemistry

6-Bromo-1H-benzoimidazole-2-carbaldehyde serves as a crucial building block for the synthesis of pharmaceuticals targeting various diseases:

- Anticancer Activity : It has been investigated for its potential to inhibit cancer cell proliferation. Studies indicate that derivatives of this compound can interact with specific molecular targets involved in cancer pathways, leading to apoptosis in cancer cells .

- Antiviral Properties : Recent research suggests that this compound exhibits antiviral activity against certain viruses, making it a candidate for antiviral drug development .

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly against cystathionine γ-lyase (CSE), which is implicated in bacterial resistance mechanisms. This inhibition may enhance the efficacy of antibiotics against resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa .

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials:

- Organic Semiconductors : The compound is utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs), where its unique electronic properties can enhance device performance .

Biochemical Research

This compound plays a vital role in biochemical studies:

- Probe for Enzyme Activities : It is used as a probe in assays to study enzyme activities and protein interactions, aiding researchers in understanding complex biochemical pathways .

Agricultural Chemistry

This compound is also being investigated for applications in agricultural chemistry:

- Development of Agrochemicals : The compound serves as a building block for designing pesticides that target specific pests while minimizing environmental impact .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study evaluated several benzimidazole derivatives, including this compound, against various cancer cell lines. Results indicated that compounds with the bromine substituent exhibited enhanced cytotoxicity compared to their chloro or iodo counterparts due to increased electron-withdrawing effects, which improved binding affinity to cancer targets .

Case Study 2: Antiviral Properties

Research published in a peer-reviewed journal demonstrated that this compound showed significant antiviral activity against influenza virus strains. The mechanism was attributed to the compound's ability to disrupt viral replication processes within host cells .

作用机制

The mechanism by which 6-Bromo-1H-benzoimidazole-2-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For instance, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary based on the context of its use and the specific biological system it targets.

相似化合物的比较

Comparison with Structural Analogs

Structural and Substituent Variations

The table below highlights key structural differences between 6-Bromo-1H-benzimidazole-2-carbaldehyde and related brominated benzimidazoles:

| Compound Name | Substituents (Positions) | Molecular Formula | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 6-Bromo-1H-benzimidazole-2-carbaldehyde | Br (6), CHO (2) | C₈H₅BrN₂O | Not provided | Aldehyde, Bromine |

| 5,6-Dibromo-2-chloro-1H-benzimidazole | Br (5,6), Cl (2) | C₇H₃Br₂ClN₂ | 142356-67-0 | Chlorine, Bromine |

| 6-Bromo-2-methyl-1H-benzimidazole | Br (6), CH₃ (2) | C₈H₇BrN₂ | 1964-77-8 | Methyl, Bromine |

| 5-Bromo-2-phenyl-1H-benzimidazole | Br (5), C₆H₅ (2) | C₁₃H₁₀BrN₂ | 1741-50-0 | Phenyl, Bromine |

| 4-Bromo-N-(3-((6-bromo-1H-benzimidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide | Br (6,4), CONH-aryl-pyrrole | C₂₀H₁₆Br₂N₄O | Not provided | Bromine, Amide, Pyrrole |

Key Observations :

- Electrophilicity : The carbaldehyde group in the target compound enhances reactivity compared to methyl (), phenyl (), or chloro () substituents, enabling nucleophilic additions or condensations .

- Steric Effects : Bulky groups like phenyl () or pyrrole-amide () may hinder interactions in biological systems, whereas smaller substituents (CHO, CH₃) offer greater flexibility .

Physicochemical Properties

Melting Points and Stability

- 6-Bromo-1H-benzimidazole-2-carbaldehyde : Stability data are unavailable, but aldehydes are generally prone to oxidation, requiring inert storage conditions.

- 4-Bromo-N-(3-((6-bromo-1H-benzimidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide (53) : Melting point 200–202°C (), suggesting high crystallinity due to hydrogen bonding from the amide group .

- 6-Bromo-2-methyl-1H-benzimidazole: No melting point reported, but methyl groups typically lower melting points compared to polar substituents like CHO or Cl .

Spectroscopic Data

- ¹H NMR : The target compound’s aldehyde proton is expected near δ 9–10 ppm, absent in analogs like 6-bromo-2-methyl-1H-benzimidazole () or 5-bromo-2-phenyl-1H-benzimidazole (). Compound 53 () shows aromatic protons at δ 7.13–8.26 ppm, with a singlet at δ 8.26 ppm attributed to the benzimidazole proton .

生物活性

6-Bromo-1H-benzoimidazole-2-carbaldehyde is a heterocyclic compound derived from benzimidazole, characterized by the presence of a bromine atom at the sixth position and an aldehyde functional group at the second position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

- Molecular Formula : C9H7BrN2O

- Molecular Weight : 227.07 g/mol

- CAS Number : 883541-93-3

Synthesis Methods

The synthesis of this compound typically involves the bromination of 1H-benzoimidazole followed by formylation. Common methods include:

- Bromination : Utilizing bromine in a suitable solvent to introduce the bromine atom.

- Formylation : Employing reagents such as paraformaldehyde in the presence of an acid catalyst to introduce the aldehyde group.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains.

| Microorganism | MIC (µg/ml) | Standard Drug MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 50 | 100 (Ampicillin) |

| Escherichia coli | 25 | 50 (Ciprofloxacin) |

| Candida albicans | 250 | 500 (Griseofulvin) |

These results indicate that this compound possesses notable antibacterial activity, particularly against Gram-positive bacteria, while also showing antifungal properties against C. albicans .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 65% at a concentration of 50 µM.

- Apoptosis Induction : Increased levels of caspase-3 activity, indicative of apoptosis.

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of kinases and other targets relevant in cancer therapy.

The mechanism by which this compound exerts its biological effects is primarily through:

常见问题

Q. What advanced analytical approaches validate the biological activity of this compound derivatives without FDA-approved claims?

- Methodological Answer : In silico docking (AutoDock Vina) predicts binding affinity to therapeutic targets (e.g., kinase inhibitors). In vitro assays (MTT cytotoxicity) assess IC50 values against cancer cell lines, with ECACC-certified labs ensuring compliance with non-therapeutic research guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。